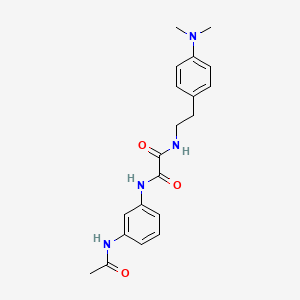

N1-(3-acetamidophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide

Beschreibung

Eigenschaften

IUPAC Name |

N'-(3-acetamidophenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3/c1-14(25)22-16-5-4-6-17(13-16)23-20(27)19(26)21-12-11-15-7-9-18(10-8-15)24(2)3/h4-10,13H,11-12H2,1-3H3,(H,21,26)(H,22,25)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDGTEGMVLYSPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays. Medicine: Industry: The compound could be used in the production of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism by which N1-(3-acetamidophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism would need to be determined through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Functional Group Analysis

The oxalamide scaffold (N1-N2-oxalamide) is highly modular, allowing for diverse substitutions that influence physicochemical properties and bioactivity. Below is a comparative analysis of key structural analogs:

Key Observations:

- The dimethylamino group in the target compound could improve solubility in acidic environments, contrasting with the pyridinyl groups in S336 and No. 1770, which confer basicity .

Metabolic and Toxicological Profiles

Oxalamides are generally metabolized via hydrolysis of the oxalamide bond, yielding primary amines and carboxylic acids. The FAO/WHO Joint Expert Committee established a No Observed Effect Level (NOEL) of 100 mg/kg bw/day for No. 1769 and No. 1770, with a safety margin of 500 million relative to human exposure levels (0.0002 μg/kg bw/day) . While metabolic data for the target compound are unavailable, its structural similarity suggests comparable pathways, though substituents like acetamide may alter hydrolysis kinetics or metabolite toxicity.

Biologische Aktivität

N1-(3-acetamidophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its synthesis, biological mechanisms, and research findings, including data tables and case studies.

Chemical Structure and Synthesis

The compound features an oxalamide linkage connecting a 3-acetamidophenyl group and a 4-(dimethylamino)phenethyl group. The synthesis typically involves multiple steps:

- Formation of the Dimethylamino Phenethyl Intermediate : This can be achieved through reductive amination of 4-(dimethylamino)benzaldehyde with an appropriate phenethylamine.

- Formation of the Acetamidophenyl Intermediate : This involves the reaction of 3-acetamidobenzaldehyde with an amine.

- Coupling Reaction : The final step is the coupling of the two intermediates using oxalyl chloride in the presence of a base to form the desired oxalamide.

This compound exhibits biological activity through several mechanisms:

- Enzyme Interaction : The dimethylamino group can form hydrogen bonds and engage in electrostatic interactions with various enzymes, potentially inhibiting their activity.

- Cell Signaling Modulation : The compound may influence signaling pathways by interacting with specific receptors or proteins involved in cellular communication.

Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties. For instance, a study demonstrated its ability to induce apoptosis in cancer cell lines through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

| Study | Cell Line | Effect | Reference |

|---|---|---|---|

| A | SKM-1 (myelodysplastic syndrome) | Induced G1 cell cycle arrest, apoptosis | |

| B | Various cancer lines | Cytotoxic effects observed |

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. In vitro assays showed significant reduction in inflammatory markers when treated with this compound.

| Assay Type | Inflammatory Marker | Result |

|---|---|---|

| ELISA | IL-6 | Decreased by 50% at 10 µM |

| Western Blot | COX-2 | Inhibition observed |

Case Study 1: Antitumor Efficacy

A study involving xenograft models demonstrated that oral administration of this compound resulted in significant tumor reduction compared to controls. The pharmacokinetic profile was favorable, showing sustained release and low toxicity.

Case Study 2: Enzyme Inhibition

Research focused on the compound's role as an inhibitor for specific kinases involved in cancer proliferation. The results indicated a potent inhibitory effect on FLT3 kinase, suggesting potential applications in targeted cancer therapies.

Q & A

Q. Basic

- Enzyme Inhibition : Use fluorogenic substrates in kinase or protease assays (e.g., trypsin-like serine proteases) .

- Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., dopamine receptors) .

Include positive controls (e.g., staurosporine for kinase inhibition) and validate with dose-response curves .

How does structural modification of the phenethyl group influence this compound’s binding affinity?

Q. Advanced

- Substituent Effects : Replace dimethylamino with morpholino () or ethoxy () to alter electron density and steric bulk.

- SAR Analysis : Compare IC₅₀ values in enzyme assays. For example, 4-ethoxy analogs show enhanced solubility but reduced potency due to decreased lipophilicity .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target active sites .

What analytical techniques are essential for characterizing this compound’s purity and structure?

Q. Basic

- NMR : ¹H/¹³C NMR to confirm acetamidophenyl (δ 2.1 ppm for CH₃) and phenethyl (δ 2.8 ppm for CH₂) groups .

- HPLC-MS : Confirm molecular weight (MW calc. 397.45 g/mol) and quantify impurities .

- FTIR : Validate amide C=O stretches (~1650–1700 cm⁻¹) .

How can overlapping signals in NMR spectra be resolved for accurate structural assignment?

Q. Advanced

- 2D NMR : Use HSQC and HMBC to correlate protons with carbons and identify coupling between oxalamide NH and adjacent CH₂ groups .

- Deuterated Solvents : Switch from CDCl₃ to DMSO-d₆ to resolve broad amide proton signals .

- Variable Temperature NMR : Elevate to 50°C to reduce rotational barriers and sharpen split peaks .

What methodologies are recommended for studying this compound’s mechanism of action (MOA) in cellular models?

Q. Basic

- Western Blotting : Assess phosphorylation status of downstream targets (e.g., MAPK/ERK) .

- Flow Cytometry : Evaluate apoptosis (Annexin V/PI staining) or cell cycle arrest .

- siRNA Knockdown : Silence putative targets (e.g., kinases) to confirm functional relevance .

How can computational tools enhance understanding of its pharmacokinetic (PK) properties?

Q. Advanced

- ADMET Prediction : Use SwissADME to estimate logP (∼2.8), BBB permeability, and CYP450 interactions .

- MD Simulations : Simulate binding stability with targets over 100 ns trajectories (GROMACS) .

- Metabolite Prediction : Employ Meteor (Lhasa Ltd.) to identify potential oxidation sites (e.g., dimethylamino to N-oxide) .

What strategies are employed to assess its in vitro toxicity profile?

Q. Basic

- Hepatotoxicity : Use HepG2 cells and measure ALT/AST release .

- hERG Inhibition : Patch-clamp assays to evaluate cardiac risk .

- Genotoxicity : Comet assay or γH2AX foci detection .

How should contradictory data on bioactivity between similar analogs be interpreted?

Q. Advanced

- Meta-Analysis : Pool data from analogs (e.g., fluoro vs. chloro substituents) and apply QSAR models to identify critical descriptors (e.g., Hammett σ) .

- Experimental Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Structural Dynamics : Use cryo-EM or X-ray crystallography to resolve binding mode discrepancies .

What steps ensure reproducibility in scaled-up synthesis for preclinical studies?

Q. Advanced

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression .

- DoE Optimization : Use factorial design (e.g., Minitab) to optimize stoichiometry, solvent ratio, and mixing speed .

- Quality Control : Set specifications for residual solvents (≤5000 ppm) and heavy metals (≤10 ppm) .

What emerging applications are being explored for this compound beyond traditional drug discovery?

Q. Advanced

- Materials Science : As a ligand for metal-organic frameworks (MOFs) due to its rigid oxalamide core .

- Chemical Biology : Photoaffinity labeling probes (e.g., diazirine tags) to map protein interactomes .

- Neuroinflammation : Target microglial activation in Alzheimer’s models via NF-κB pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.